molecular formula C11H9NO5 B15318775 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B15318775
M. Wt: 235.19 g/mol
InChI Key: DVJCSFONHJUIFD-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-(3-oxo-4-methoxyphenyl)isoxazole-3-carboxylic acid.

    Reduction: Formation of 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-methanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid
  • 5-Phenylisoxazole-3-carboxylic acid

Uniqueness

5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxy and methoxy groups on the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H9NO5/c1-16-9-3-2-6(4-8(9)13)10-5-7(11(14)15)12-17-10/h2-5,13H,1H3,(H,14,15)

InChI Key

DVJCSFONHJUIFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)O

Origin of Product

United States

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